3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a 3-methoxy group on the pyrazole ring and a substituted phenyl moiety. The phenyl group is further modified with a 2-((2-methoxyethyl)amino)-2-oxoethyl side chain, introducing both amide and ether functionalities. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with kinase inhibitors or GPCR modulators, where pyrazole carboxamides are common pharmacophores.
Properties
IUPAC Name |
3-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-21-11-14(17(20-21)25-3)16(23)19-13-6-4-12(5-7-13)10-15(22)18-8-9-24-2/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQVSOHGXPMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide Formation: The amide linkage is formed by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and ester functionalities are susceptible to hydrolysis under acidic or basic conditions.
For example, under acidic conditions, the primary amide bond hydrolyzes to generate 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and 4-(2-amino-2-oxoethyl)aniline derivatives . Basic hydrolysis of ester-containing analogs (e.g., related pyrazole-4-carboxylates) produces carboxylates, critical for further functionalization .
Nucleophilic Substitution
The pyrazole ring’s electron-deficient nature enables nucleophilic substitution at the 3-methoxy group.
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Ammonia | NH3/EtOH, 100°C, 24 h | Replacement of methoxy with amino group | |
| Thiols | K2CO3/DMF, 60°C, 6 h | Thioether formation at the 3-position |
In one study, the 3-methoxy group was displaced by ammonia to yield 3-amino-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide , enhancing hydrogen-bonding potential .
Cross-Coupling Reactions
The phenyl and pyrazole moieties participate in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME, 80°C | Aryl boronic acids | Introduction of aryl groups at C-5 |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | Aryl amines | Installation of amino groups on pyrazole |
For instance, Suzuki coupling with 4-bromophenylboronic acid under Pd(PPh3)4 catalysis introduced a biaryl motif at the pyrazole’s 5-position, diversifying molecular architecture .
Reductive Amination
The secondary amine in the 2-methoxyethyl sidechain undergoes reductive amination with aldehydes/ketones.
| Carbonyl Substrate | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Formaldehyde | NaBH3CN | MeOH, RT, 12 h | Tertiary amine with methyl group addition |
| Benzaldehyde | NaBH(OAc)3 | DCE, 40°C, 24 h | N-benzylated derivative |
This reaction modifies the compound’s pharmacokinetic properties by altering sidechain hydrophobicity .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:
-
Decarboxylation : Loss of CO2 from the carboxamide group (200–250°C).
-
Pyrazole ring cleavage : Above 300°C, yielding volatile fragments.
Enzymatic Transformations
In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) demonstrate:
-
O-Demethylation : Conversion of 3-methoxy to 3-hydroxy group.
-
N-Dealkylation : Cleavage of the 2-methoxyethylamine sidechain .
Key Research Findings
-
Synthetic Utility : The carboxamide group serves as a handle for diversification via hydrolysis or coupling, enabling library synthesis for structure-activity relationship (SAR) studies .
-
Stability : The compound exhibits moderate hydrolytic stability at physiological pH (t1/2 = 6 h in PBS, pH 7.4) but degrades rapidly under strongly acidic conditions.
-
Catalytic Challenges : Steric hindrance from the 1-methyl and 3-methoxy groups limits functionalization at the pyrazole’s 5-position, requiring optimized catalyst systems .
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating diseases characterized by chronic inflammation.
- Case Study: A study demonstrated that a related pyrazole compound effectively reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
- Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Cell cycle arrest | |
| 3-methoxy-N... | Various | Multiple pathways |
Neuroprotective Effects
Recent studies have indicated that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis.
- Case Study: In vitro studies showed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, highlighting its potential in neurodegenerative disease treatment .
Synthesis and Derivatives
The synthesis of 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide can be achieved through various chemical pathways, often involving the reaction of pyrazole with carboxylic acid derivatives.
Synthesis Pathway:
- Formation of Pyrazole Ring: Reacting hydrazine with appropriate carbonyl compounds.
- Substitution Reactions: Introducing methoxy and amino groups through nucleophilic substitution.
- Final Coupling: Coupling with phenyl derivatives to form the final product.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s methoxy groups likely improve aqueous solubility compared to the fluorinated analog in , though the phenyl group may counterbalance this by increasing hydrophobicity. The sulfonamide in could further enhance solubility but at the cost of increased molecular rigidity.
- Metabolic Stability: Fluorinated compounds (e.g., ) typically exhibit slower hepatic metabolism due to C-F bond stability.
- Binding Affinity : The phenyl-ethylamide side chain in the target compound may facilitate interactions with hydrophobic pockets in protein targets, similar to the chromen-4-one moiety in . However, the absence of electron-withdrawing groups (e.g., fluorine in ) might reduce binding potency in certain enzymatic contexts.
Biological Activity
3-Methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a pyrazole core, which is known for its diverse biological activities.
Chemical Structure:
- Molecular Formula: C₁₈H₃₁N₃O₄
- Molecular Weight: 345.46 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Methoxy-N-(...) | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| 3-Methoxy-N-(...) | PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the administration of 3-methoxy-N-(...) significantly reduced the levels of inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and side chains can enhance potency and selectivity.
Key Findings:
- Methoxy Substituents: The presence of methoxy groups enhances lipophilicity, improving cellular uptake.
- Amino Group Positioning: The positioning of amino groups influences binding affinity to target receptors.
- Carboxamide Functionality: This group is essential for maintaining interaction with biological targets, particularly in receptor-mediated pathways.
Research Findings
A comprehensive review of literature indicates that compounds structurally related to 3-methoxy-N-(...) demonstrate a range of biological activities:
- Antifungal Activity: Some derivatives have shown significant antifungal effects against pathogenic fungi, suggesting potential applications in agricultural settings .
- Antioxidant Properties: The antioxidant capacity of similar compounds has been documented, indicating their role in mitigating oxidative stress .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step protocols starting with a 1,5-diarylpyrazole core template. A common approach includes:
Condensation reactions of substituted phenylhydrazines with β-ketoesters or similar carbonyl derivatives to form the pyrazole ring.
Functionalization of the pyrazole-4-carboxamide group via coupling reactions (e.g., using POCl₃ as a cyclizing agent for oxadiazole derivatives) .
Introduction of the 2-methoxyethylamino side chain through nucleophilic substitution or amidation, often requiring protecting groups to prevent side reactions .
For example, phosphorous oxychloride (POCl₃) is used in cyclization steps to form fused heterocycles, as demonstrated in analogous pyrazole-carboxamide syntheses .
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Computational strategies, such as quantum chemical reaction path searches , can predict optimal conditions (e.g., solvent polarity, temperature, catalyst selection). For instance:
- Transition state analysis identifies energy barriers in cyclization steps, guiding the use of POCl₃ or alternative agents .
- Machine learning models trained on experimental data (e.g., yields from analogous pyrazole syntheses) can prioritize reaction parameters. ICReDD’s integrated computational-experimental workflows demonstrate this by narrowing conditions via feedback loops between simulations and lab data .
Basic: What spectroscopic techniques validate the compound’s structure?
Answer:
Key methods include:
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) to resolve methoxy (-OCH₃), pyrazole ring protons, and aromatic substituents. For example, pyrazole C4-carboxamide protons appear as singlets near δ 8.2–8.5 ppm .
- X-ray crystallography for absolute configuration, particularly to confirm stereochemistry in chiral intermediates .
Advanced: How can contradictory biological activity data be resolved?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or solubility limitations . Methodological solutions include:
- Dose-response normalization : Compare EC₅₀ values across studies using standardized assays (e.g., SPR for binding affinity) .
- Prodrug strategies : Improve bioavailability by modifying the carboxamide group to esters or hydroxamic acids, as seen in pyrazole derivatives .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition profiles) to identify consensus targets .
Basic: What derivatives are commonly synthesized, and why?
Answer:
Common derivatives focus on enhancing target engagement or solubility:
- Oxadiazole analogs : Synthesized via cyclization of hydrazide intermediates to improve metabolic stability .
- Fluorinated substituents : Introduced at the phenyl ring to modulate lipophilicity and blood-brain barrier penetration .
- Methoxyethylamino modifications : Adjust hydrogen-bonding capacity for receptor selectivity .
Advanced: What strategies improve solubility without compromising activity?
Answer:
- PEGylation : Attach polyethylene glycol (PEG) chains to the methoxyethyl group to enhance aqueous solubility .
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt, as seen in dihydrochloride derivatives of related pyrazoles .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable polymorphs with higher dissolution rates .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess esterase-mediated hydrolysis of the carboxamide .
- Accelerated thermal analysis : Use TGA/DSC to predict shelf-life and storage requirements .
Basic: What in vitro models are used to evaluate its pharmacological potential?
Answer:
- Kinase inhibition assays : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cell viability assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Membrane permeability : Caco-2 monolayers predict intestinal absorption for oral drug development .
Advanced: How can molecular dynamics (MD) simulations guide target identification?
Answer:
- Docking studies : Simulate binding poses in kinase ATP-binding pockets (e.g., JAK2) to prioritize targets .
- Free energy calculations (MM/PBSA) : Rank binding affinities for analogs, reducing reliance on trial-and-error mutagenesis .
- Allosteric site prediction : Identify cryptic pockets in homologous proteins (e.g., HSP90) for allosteric modulation .
Basic: What are key challenges in scaling up synthesis?
Answer:
- Purification : Column chromatography is often impractical; switch to recrystallization or fractional distillation .
- Toxic reagents : Replace POCl₃ with greener alternatives (e.g., polymer-supported catalysts) .
- Intermediate stability : Protect moisture-sensitive groups (e.g., methoxyethylamine) via tert-butoxycarbonyl (Boc) strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
